

Safranin O (Basic Red 2) solubility in water and ethanol.

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Compound of Interest

Compound Name: Basic red 2

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An In-depth Technical Guide to the Solubility of Safranin O (**Basic Red 2**) in Water and Ethanol

Introduction

Safranin O, also known as **Basic Red 2** or C.I. 50240, is a cationic azine dye widely utilized in histology, cytology, and bacteriology.[1][2] Its primary application is as a counterstain, most notably in the Gram staining protocol, where it imparts a red or pink color to Gram-negative bacteria.[1][2] It is also used for the detection of cartilage, mucin, and mast cell granules.[1][2] The effectiveness of Safranin O in these staining procedures is intrinsically linked to its solubility characteristics in the solvents used for preparing staining solutions, typically water and ethanol.

This technical guide provides a comprehensive overview of the solubility of Safranin O in water and ethanol, targeting researchers, scientists, and professionals in the drug development field. It includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual workflow to facilitate understanding.

Quantitative Solubility Data

The solubility of Safranin O can vary, potentially due to differences in dye purity, the specific isomeric mixture (dimethyl vs. trimethyl safranin), and ambient conditions like temperature.[2][3] The data compiled from various technical and safety data sheets are presented below. All values have been standardized to grams per liter (g/L) for ease of comparison.

Solvent	Reported Solubility	Temperature (°C)	Source(s)
Water	50 g/L	20	[4]
30 g/L	Not Specified	[5]	
54.5 g/L (as 5.45%)	Not Specified	[3]	
1 g/L	Not Specified	[6]	
Ethanol	20 g/L (in "alcohol")	20	[4]
54.5 g/L (as 5.45%)	Not Specified	[3]	
50% Ethanol	Forms a clear solution at 1 g/L (0.1%)	Not Specified	[1]

Note: Several sources describe Safranin O as "soluble" or "easily soluble" in water and ethanol without providing quantitative figures.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The significant variation in reported values underscores the importance of empirical verification for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of Safranin O, based on the widely accepted saturation shake-flask method. This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

3.1 Materials and Equipment

- Safranin O (**Basic Red 2**) powder
- Solvent (Deionized Water or Absolute Ethanol)
- Analytical balance (readable to at least 0.1 mg)
- Thermostatically controlled orbital shaker or water bath
- Calibrated thermometer
- Screw-cap glass vials or flasks

- Centrifuge capable of holding the vials/flasks
- Syringe filters (e.g., 0.22 μm PTFE or equivalent)
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Cuvettes

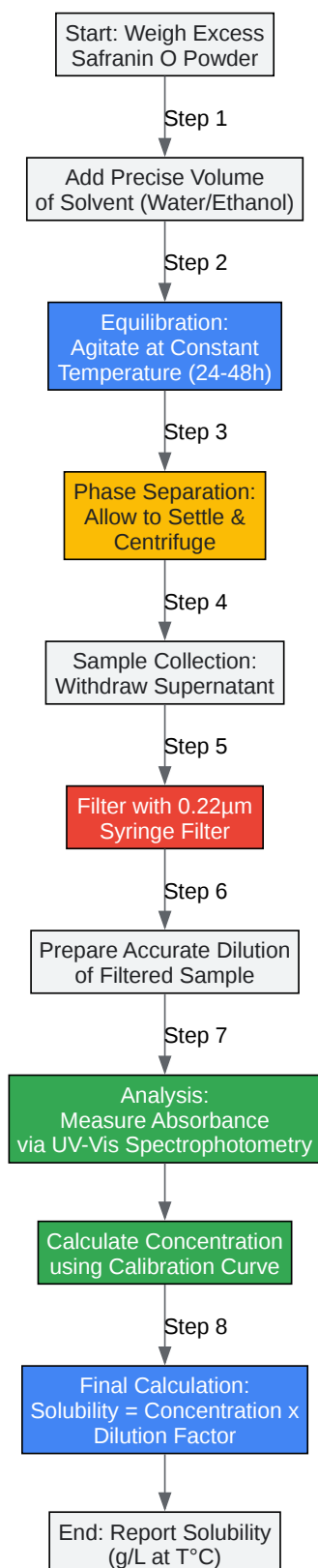
3.2 Procedure

- Preparation of Supersaturated Solution:
 - Accurately weigh an excess amount of Safranin O powder and add it to a screw-cap vial. The amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.
 - Pipette a precise volume of the chosen solvent (water or ethanol) into the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C or 25°C).
 - Agitate the mixture at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or emulsion formation.
 - Periodically check the solution to ensure that undissolved solid remains present.
- Phase Separation:
 - After the equilibration period, remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

- To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.
- Sample Collection and Dilution:
 - Carefully draw a specific volume of the clear supernatant using a pipette. To avoid disturbing the sediment, take the sample from the upper portion of the liquid.
 - Immediately filter the collected supernatant through a syringe filter (pre-rinsed with the solvent) into a volumetric flask. This step removes any remaining microscopic particles.
 - Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor must be accurately recorded.
- Concentration Analysis (UV-Vis Spectrophotometry):
 - Prepare a series of standard solutions of Safranin O with known concentrations in the same solvent.
 - Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_{max}) for Safranin O (approx. 530-534 nm in 50% ethanol).^[1]
 - Generate a calibration curve by plotting absorbance versus concentration.
 - Measure the absorbance of the diluted sample solution.
 - Using the calibration curve equation, calculate the concentration of the diluted sample.
- Solubility Calculation:
 - Calculate the concentration of the original, undiluted saturated solution by multiplying the sample concentration by the dilution factor.
 - The resulting value is the solubility of Safranin O in the chosen solvent at the specified temperature, typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated in the diagram below.



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